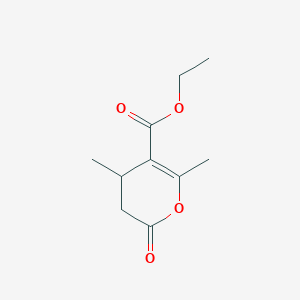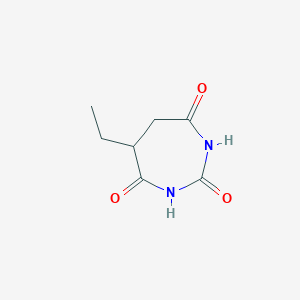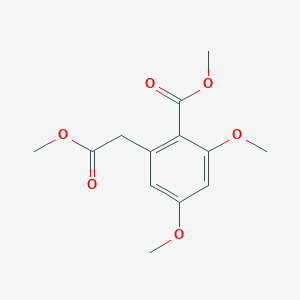![molecular formula C22H14N4O2 B14737575 1,4-Di-[2-(5-phenyloxadiazolyl)]-benzol CAS No. 5888-97-1](/img/structure/B14737575.png)
1,4-Di-[2-(5-phenyloxadiazolyl)]-benzol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Di-[2-(5-phenyloxadiazolyl)]-benzol is an organic compound belonging to the oxadiazole classThe compound’s structure consists of a benzene ring substituted with two 5-phenyloxadiazolyl groups at the 1 and 4 positions, making it a symmetrical molecule with interesting electronic and optical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Di-[2-(5-phenyloxadiazolyl)]-benzol typically involves the reaction of 1,4-diaminobenzene with 5-phenyloxadiazole derivatives under specific conditions. One common method involves the use of a condensation reaction where the amine groups of 1,4-diaminobenzene react with the carboxylic acid groups of the 5-phenyloxadiazole derivatives in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of catalysts and advanced purification techniques such as column chromatography and recrystallization can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Di-[2-(5-phenyloxadiazolyl)]-benzol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Oxadiazole derivatives with additional oxygen-containing functional groups.
Reduction: Amine derivatives with reduced oxadiazole rings.
Substitution: Phenyl-substituted oxadiazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1,4-Di-[2-(5-phenyloxadiazolyl)]-benzol is primarily related to its electronic and optical properties. The compound can interact with various molecular targets through π-π stacking interactions, hydrogen bonding, and van der Waals forces. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Di-[2-(5-phenyloxazolyl)]benzene: This compound is structurally similar but contains oxazole rings instead of oxadiazole rings.
1,4-Di-[2-(5-phenyloxadiazolyl)]-naphthalene: This compound has a naphthalene core instead of a benzene core, leading to different optical and electronic properties.
Uniqueness
1,4-Di-[2-(5-phenyloxadiazolyl)]-benzol is unique due to its symmetrical structure and the presence of oxadiazole rings, which impart distinct electronic and optical properties. These properties make it particularly suitable for applications in optoelectronics, biological imaging, and materials science .
Eigenschaften
CAS-Nummer |
5888-97-1 |
|---|---|
Molekularformel |
C22H14N4O2 |
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
2-phenyl-5-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C22H14N4O2/c1-3-7-15(8-4-1)19-23-25-21(27-19)17-11-13-18(14-12-17)22-26-24-20(28-22)16-9-5-2-6-10-16/h1-14H |
InChI-Schlüssel |
QJYKIQYLMKVDSP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C4=NN=C(O4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethanol, 2,2'-[(dibutylstannylene)bis(thio)]bis-](/img/structure/B14737512.png)



![2-Ethyl-8-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B14737546.png)






